molecular formula C10H10ClF2NO B2765640 2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide CAS No. 1212555-20-8

2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B2765640
CAS No.: 1212555-20-8
M. Wt: 233.64
InChI Key: UQWXCWQOHMGTKS-SSDOTTSWSA-N
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Description

2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide is a chemical compound with the molecular formula C10H10ClF2NO and a molecular weight of 233.64 g/mol This compound is known for its unique structural features, which include a chloro and difluoro substitution on the acetamide moiety, as well as a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of 2-chloro-2,2-difluoroacetophenone with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and difluoro groups contribute to its reactivity and ability to form stable intermediates. These intermediates can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide is unique due to its combination of chloro, difluoro, and phenylethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXCWQOHMGTKS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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